(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-(Trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the amine group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-(Methoxy)phenyl)ethan-1-amine
- (S)-1-(3-(Chloromethoxy)phenyl)ethan-1-amine
Uniqueness
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs.
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRKIDIISISOKH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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